molecular formula C26H30N4O3 B14967976 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(3,5-dimethylphenyl)acetamide

2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B14967976
M. Wt: 446.5 g/mol
InChI Key: ZFKKVEVPMAAMLY-UHFFFAOYSA-N
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Description

2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its diverse biological activities and is often used as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline is then subjected to further functionalization to introduce the N-cyclohexylacetamido and N-(3,5-dimethylphenyl)acetamide groups. Common reagents used in these reactions include acetic anhydride, cyclohexylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity can be studied to understand its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Due to its complex structure, it may serve as a lead compound in drug discovery, particularly for diseases where quinoxaline derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(3,5-dimethylphenyl)acetamide likely involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and thereby influencing cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Other compounds with a quinoxaline core, such as 2,3-dimethylquinoxaline or 2-phenylquinoxaline, share structural similarities but differ in their substituents and biological activities.

    N-Acylated Compounds: Compounds like N-acetyl-2-aminobenzamide or N-cyclohexyl-2-aminobenzamide have similar functional groups but different core structures.

Uniqueness

2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(3,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and the quinoxaline core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

IUPAC Name

2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C26H30N4O3/c1-17-13-18(2)15-20(14-17)27-24(32)16-29-23-12-8-7-11-22(23)28-25(26(29)33)30(19(3)31)21-9-5-4-6-10-21/h7-8,11-15,21H,4-6,9-10,16H2,1-3H3,(H,27,32)

InChI Key

ZFKKVEVPMAAMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(C4CCCCC4)C(=O)C)C

Origin of Product

United States

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